molecular formula C10H13ClFNO2 B1389568 N-(2-Fluorobenzyl)-N-methylglycine hydrochloride CAS No. 1185301-48-7

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride

Cat. No. B1389568
CAS RN: 1185301-48-7
M. Wt: 233.67 g/mol
InChI Key: MQQSHIQZADDLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Fluorobenzyl)-N-methylglycine hydrochloride” is a chemical compound that likely contains a fluorobenzyl group, a methylglycine group, and a hydrochloride group . The exact properties and characteristics of this compound would depend on the specific arrangement of these groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its fluorobenzyl group, methylglycine group, and hydrochloride group . Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure . These could include its solubility, melting point, boiling point, and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on its interaction with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQSHIQZADDLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-N-methylglycine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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